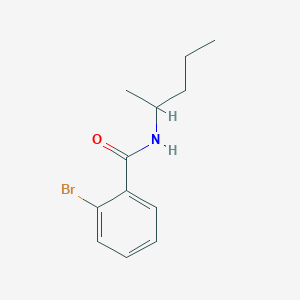

2-bromo-N-(pentan-2-yl)benzamide

Description

2-Bromo-N-(pentan-2-yl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 2-position of the benzene ring and an N-pentan-2-yl group. This compound belongs to a broader class of benzamide derivatives, which are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and synthetic intermediates. The pentan-2-yl substituent likely contributes to steric and hydrophobic interactions in biological systems, while the bromine atom may influence electronic properties and binding affinity.

Properties

IUPAC Name |

2-bromo-N-pentan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIIQRFSPYZLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298100 | |

| Record name | 2-Bromo-N-(1-methylbutyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349136-54-5 | |

| Record name | 2-Bromo-N-(1-methylbutyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349136-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(1-methylbutyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(pentan-2-yl)benzamide can be achieved through the condensation of 2-bromobenzoyl chloride with pentan-2-amine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-N-(pentan-2-yl)benzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted benzamides.

Reduction: Formation of N-(pentan-2-yl)benzylamine.

Oxidation: Formation of 2-bromobenzoic acid or other oxidized derivatives.

Scientific Research Applications

2-bromo-N-(pentan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzamide derivatives with halogen substituents and varied N-alkyl/aryl groups exhibit distinct physicochemical and biological properties. Key examples include:

Key Observations:

Substituent Position and Activity: The position of bromine (e.g., C2 vs. C3/C4) and the nature of the N-substituent (alkyl vs. aryl) significantly influence biological activity. For example, NSC-405020 inhibits MMP-14 via non-catalytic interactions with its PEX domain, whereas 2-bromo-N-(pyridin-2-yl)benzamide serves as a synthetic intermediate .

Chlorinated analogs like NSC-405020 demonstrate similar electronic effects but differ in steric bulk .

Steric and Hydrophobic Effects :

- The pentan-2-yl group in 2-bromo-N-(pentan-2-yl)benzamide introduces branched alkyl hydrophobicity, which may improve membrane permeability compared to linear alkyl or aromatic N-substituents .

Biological Activity

2-Bromo-N-(pentan-2-yl)benzamide is a brominated derivative of benzamide that has garnered attention for its potential biological activities. The compound's unique structural features, including the bromine atom and the pentan-2-yl substituent, may influence its reactivity and interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(pentan-2-yl)benzamide is C_{12}H_{16}BrN_{1}O, characterized by a bromine atom at the 2-position of the benzene ring and an N-(pentan-2-yl) group. This configuration is significant for its binding affinity to various biomolecules.

The biological activity of 2-bromo-N-(pentan-2-yl)benzamide is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes. This leads to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors that modulate cellular signaling processes.

Biological Activities

Research indicates that compounds similar to 2-bromo-N-(pentan-2-yl)benzamide exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that benzamide derivatives can possess significant antimicrobial properties.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory activities.

Anticancer Activity

A study highlighted the antiproliferative effects of benzamide derivatives, including those with bromine substitutions. For example, compounds similar to 2-bromo-N-(pentan-2-yl)benzamide showed cytotoxicity against Molt-3 leukemia cells and solid tumor cell lines, with some exhibiting IC50 values below 6.5 µM . The mechanism involved S-phase arrest in the cell cycle, indicating a specific pathway through which these compounds exert their effects.

Antimicrobial Properties

Research on benzamide derivatives has indicated notable antimicrobial activity against various pathogens. For instance, derivatives with similar structures were tested against Gram-positive and Gram-negative bacteria, exhibiting effective inhibition . The presence of electron-withdrawing groups like bromine was found to enhance this activity.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Structural Features | Notable Activities |

|---|---|---|---|

| 3-Bromo-N-(pentan-2-yl)benzamide | 35390-08-0 | Bromine at 3-position | Antimicrobial, Anticancer |

| 4-Bromo-N-(4-(3-nitrophenyl)-thiazol-2-yl)-benzamide | - | Thiazole moiety | Antimicrobial properties |

| 2-Bromo-N-(1,3-thiazol-2-yl)benzamide | - | Thiazole ring present | Antioxidant activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-N-(pentan-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-bromobenzoic acid derivatives with pentan-2-amine. A two-step approach is recommended:

Activation : Convert 2-bromobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation : React the acid chloride with pentan-2-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (~75–85%) are achievable by maintaining anhydrous conditions and stoichiometric excess of pentan-2-amine (1.2 equivalents) .

Q. Which spectroscopic methods are most effective for characterizing 2-bromo-N-(pentan-2-yl)benzamide, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the pentan-2-yl group (e.g., doublet for CH-NH at δ ~4.2 ppm, multiplet for CH(CH₂)₂ at δ ~1.4–1.6 ppm) and aromatic protons (δ ~7.2–8.1 ppm for brominated benzene) .

- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 284.07 (C₁₂H₁₅BrNO⁺) .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the molecular structure of 2-bromo-N-(pentan-2-yl)benzamide, and what challenges might arise during refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation). Bromine’s high electron density facilitates phasing via direct methods.

- Refinement : Employ SHELXL for least-squares refinement. Challenges include:

- Disorder in the Pentan-2-yl Group : Address using PART or SUMP instructions in SHELXL to model rotational disorder .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms.

- Validation : Check using ORTEP-3 for bond angles/distances and PLATON for intermolecular interactions (e.g., C-H···O hydrogen bonds) .

Q. What strategies are recommended for resolving contradictions in biological activity data of 2-bromo-N-(pentan-2-yl)benzamide across different studies?

- Methodological Answer :

- Experimental Reprodubility :

Standardize Assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and positive controls (e.g., doxorubicin).

Statistical Analysis : Apply Duncan’s test for post-hoc comparison of IC₅₀ values across replicates (n ≥ 6) .

- Mechanistic Confounders :

- Solubility Effects : Test activity in DMSO vs. aqueous buffers (≤0.1% DMSO).

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can structure-activity relationship (SAR) studies guide the optimization of 2-bromo-N-(pentan-2-yl)benzamide for enhanced pharmacological activity?

- Methodological Answer :

- Systematic Modifications :

Bromine Replacement : Substitute Br with electron-withdrawing groups (e.g., CF₃) to alter π-π stacking with target proteins.

Amide Backbone : Replace pentan-2-yl with cyclic amines (e.g., piperidine) to improve membrane permeability.

- Computational Modeling :

- Docking Simulations : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or GPCRs.

- ADMET Prediction : Calculate logP (optimal range: 2–4) and polar surface area (PSA < 90 Ų) for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.